4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
4-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one is a synthetic small molecule featuring a dihydropyridin-2-one core substituted with a 2-methoxybenzenesulfonyl-piperidinyloxy moiety and methyl groups at positions 1 and 4. The compound’s design integrates sulfonamide and piperidine motifs, which are common in drug discovery for enhancing solubility and target binding .
Properties
IUPAC Name |
4-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-16(13-19(22)20(14)2)26-15-8-10-21(11-9-15)27(23,24)18-7-5-4-6-17(18)25-3/h4-7,12-13,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUPNSALWPMFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the piperidine ring, sulfonylation, and coupling with the pyridinone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and piperidine-containing compounds.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals, materials, and pharmaceuticals, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to the dihydropyridin-2-one family, which is well-studied for its pharmacological versatility. Below is a comparative analysis with structurally related analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
- Sulfonamide vs. Benzodiazole : The target compound’s 2-methoxybenzenesulfonyl group (electron-withdrawing) contrasts with the benzodiazole-carbonyl group in the analogue from (electron-rich). This difference could affect binding affinity in enzyme pockets or solubility profiles .
- Piperidine vs. Azetidine : BK76028 replaces the piperidine ring with an azetidine, reducing ring size from six- to four-membered. This may alter conformational flexibility and pharmacokinetics .
Computational and Crystallographic Insights
- Crystal Structure Analysis : Tools like Mercury CSD () enable visualization of packing patterns and intermolecular interactions. For example, the sulfonamide group in the target compound likely forms hydrogen bonds with water or protein residues, a feature absent in BK76028’s sulfur-rich structure .
- SHELX Refinement : Structural data for analogues like BK10656 may rely on SHELX software for refinement, ensuring accuracy in bond lengths and angles critical for structure-activity relationship (SAR) studies .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to BK76028, involving sulfonylation of piperidine intermediates. However, the 2-methoxybenzenesulfonyl group may require specialized coupling conditions .
- Biological Data Gap: No peer-reviewed studies on the target compound’s activity were identified. In contrast, BK10656 and related dihydropyridin-2-ones are often screened for kinase inhibition or antimicrobial effects .
- Database Limitations : Publicly available data (e.g., ’s product index) lack mechanistic details, emphasizing the need for targeted experimental studies.
Biological Activity
The compound 4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS Number: 2380080-25-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridinone core substituted with a methoxybenzenesulfonyl group and a piperidine moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4S |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 2380080-25-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Interaction : The piperidine moiety may enhance binding to specific receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Research has indicated that related compounds possess anticancer properties. For example, derivatives of benzoxathiazine have shown potent antiproliferative effects against cancer cell lines like A-549 and MCF7 with IC50 values ranging from 0.02 to 0.08 μmol/mL . This suggests that the dihydropyridinone structure may also confer similar anticancer effects.
Study on Antibacterial Activity
In a study evaluating the antibacterial potential of various piperidine derivatives, it was found that compounds with the methoxybenzenesulfonyl group exhibited strong inhibition against urease and acetylcholinesterase (AChE) . The IC50 values for these compounds ranged from 0.63 to 6.28 µM, showcasing their effectiveness compared to standard drugs.
Antioxidant Activity
Compounds with similar structural features have also been tested for antioxidant activity using DPPH radical-scavenging assays. Some derivatives showed promising results, indicating potential applications in oxidative stress-related conditions .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one with high purity and yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including sulfonylation of piperidine derivatives, nucleophilic substitution, and cyclization. Key steps include:
Sulfonylation : Reacting 2-methoxybenzenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylpiperidine intermediate.
Coupling : Introducing the dihydropyridin-2-one core via nucleophilic aromatic substitution (e.g., using a halogenated pyridinone derivative).
Purification : Column chromatography or recrystallization to isolate the product.
Optimization strategies:
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Standardization : Use identical assay conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability .
- Dose-response analysis : Compare EC₅₀/IC₅₀ values across studies to identify concentration-dependent discrepancies.
- Structural analogs : Benchmark activity against related compounds (e.g., piperidine-sulfonyl derivatives with confirmed bioactivity) to validate target specificity .
Q. What computational approaches are effective for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., β-lactamase or kinase domains). Focus on the sulfonyl group’s role in hydrogen bonding .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories using GROMACS .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize synthetic modifications .
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with:
- Varied substituents on the methoxybenzene ring (e.g., Cl, F) to assess electronic effects.
- Alternative heterocycles (e.g., replacing dihydropyridinone with pyrimidinone) .
- Bioassays : Test analogs against a panel of targets (e.g., bacterial β-lactamases, cancer cell lines) to correlate structural changes with activity .
- Data analysis : Use multivariate regression to identify key structural descriptors (e.g., logP, polar surface area) driving potency .
Q. What methodologies are recommended for assessing the compound’s pharmacokinetics and toxicity in preclinical models?
Methodological Answer:
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life .
- Toxicity screening :
- Ames test : Assess mutagenicity using Salmonella typhimurium strains.
- hERG assay : Evaluate cardiac risk via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
